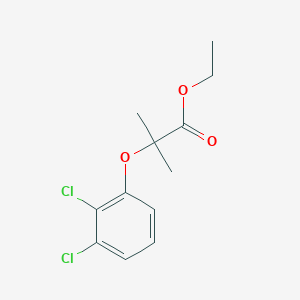
ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate
概要
説明
Ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate, also known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. Dicamba is an important tool for farmers to manage weeds and increase crop yields, but it also has potential risks and limitations that need to be considered.
作用機序
Dicamba works by disrupting the normal growth and development of plants. It mimics the natural plant hormone auxin, which regulates cell growth and division. When ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate is applied to a plant, it causes abnormal growth and development, eventually leading to the death of the plant.
Biochemical and Physiological Effects
Dicamba can have a range of biochemical and physiological effects on plants, depending on the concentration and timing of application. At low concentrations, this compound can stimulate plant growth and development, while at higher concentrations, it can cause stunting, leaf curling, and eventually death. Dicamba can also affect the photosynthetic process in plants, leading to reduced growth and yield.
実験室実験の利点と制限
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its effectiveness in controlling weeds and its relatively low toxicity make it a useful tool for researchers. However, ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate can also have unintended effects on non-target plants and animals, and its use should be carefully monitored to minimize potential risks.
将来の方向性
There are several areas of research that could be explored in the future to better understand the effects of ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate on plants and the environment. These include:
1. Developing new formulations of this compound that are more effective and less toxic to non-target organisms.
2. Studying the long-term effects of this compound on soil health and microbial communities.
3. Investigating the potential for this compound-resistant weeds to emerge and develop.
4. Developing new methods for controlling weeds that do not rely on herbicides.
5. Exploring the potential for using this compound as a tool for genetic engineering in plants.
Conclusion
Dicamba is an important herbicide that has been widely used in agriculture for decades. While it is highly effective in controlling weeds and relatively safe for non-target organisms, it also has potential risks and limitations that need to be considered. Further research is needed to better understand the effects of this compound on plants and the environment and to develop new methods for weed control that are more sustainable and effective.
科学的研究の応用
Dicamba has been extensively studied for its effectiveness in controlling weeds and its impact on the environment. Research has shown that ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate is highly effective in controlling a variety of broadleaf weeds, including those that are resistant to other herbicides. It is also relatively safe for non-target plants and animals when used according to label instructions.
特性
IUPAC Name |
ethyl 2-(2,3-dichlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-9-7-5-6-8(13)10(9)14/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXFVBGOGGACSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4780353.png)

![N-ethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B4780387.png)
![N-(3-methylphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4780392.png)
![3-{[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4780398.png)
![N-[1-(4-chlorophenyl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B4780405.png)
![N-(2,4-dibromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4780413.png)
![2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4780420.png)



![4,5,6,7-tetrachloro-2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4780439.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4780442.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4780450.png)